
1,3-Benzoxathiole, 2-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole, 2-(2-chlorophenyl)-: is an organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzene ring fused to an oxathiole ring, with a chlorine atom attached to the phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- typically involves the reaction of 2-chlorophenylthiol with an appropriate benzoxathiole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- may involve more advanced techniques, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzoxathiole, 2-(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzoxathioles depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 1,3-Benzoxathiole, 2-(4-chlorophenyl)-
- 1,3-Benzoxathiole, 2-(2-bromophenyl)-
- 1,3-Benzoxathiole, 2-(2-fluorophenyl)-
Comparison: 1,3-Benzoxathiole, 2-(2-chlorophenyl)- is unique due to the presence of the chlorine atom at the ortho position of the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds with different substituents. For instance, the chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
Propiedades
Número CAS |
55148-76-0 |
|---|---|
Fórmula molecular |
C13H9ClOS |
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C13H9ClOS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8,13H |
Clave InChI |
QJOUAJBGHXTGJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2OC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
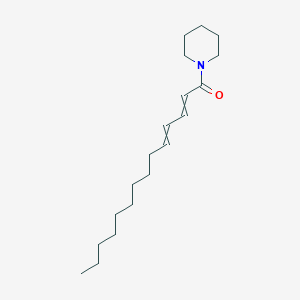
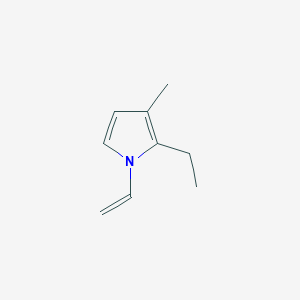

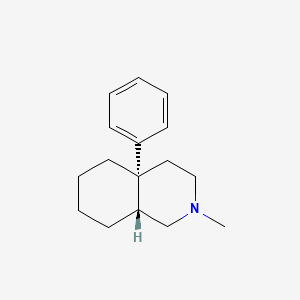
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
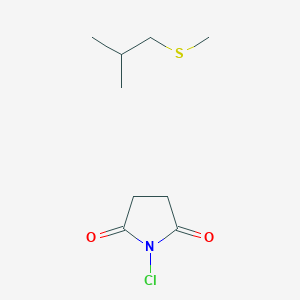
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
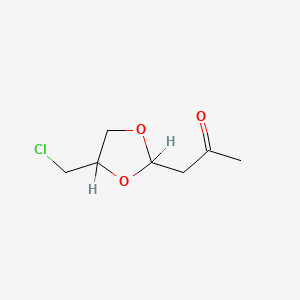
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
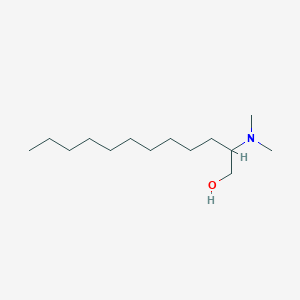
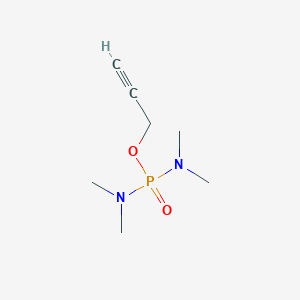
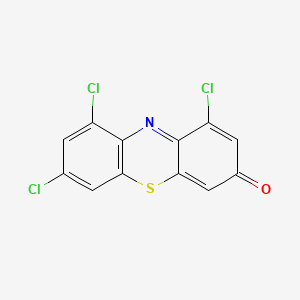
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
